Welcome to the BenchChem Online Store!
molecular formula C14H15ClN2O2S B8350261 Methanesulfonamide, N-(4-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)- CAS No. 113268-35-2

Methanesulfonamide, N-(4-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)-

Cat. No. B8350261
M. Wt: 310.8 g/mol
InChI Key: XSVILGSQGLJLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04874775

Procedure details

A 2.4 g. portion of 3-(4-chloro-2-methylphenylaminomethyl)pyridine was dissolved in 15 ml. of dichloromethane, and 2.1 g. of potassium carbonate and 2 ml. of methanesulfonyl chloride were added. The mixture was stirred at ambient temperature for several days, and then under reflux for another day. It was then cooled and diluted with 20 ml. of aqueous sodium bicarbonate and 5 ml. of 2N sodium hydroxide, 20 ml. of dichloromethane was added, and the organic layer was washed with aqueous sodium bicarbonate, dried and evaporated to an oil. The oil was dissolved in dichloromethane and chromatographed over silica gel, eluting first with dichloromethane and then with dichloromethane:ethyl acetate. The product-containing fractions were combined to obtain 1.8 g. of the desired product.
Name
3-(4-chloro-2-methylphenylaminomethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[C:4]([CH3:16])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:23][S:24](Cl)(=[O:26])=[O:25].C(=O)(O)[O-].[Na+].[OH-].[Na+]>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH2:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[S:24]([CH3:23])(=[O:26])=[O:25])=[C:4]([CH3:16])[CH:3]=1 |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
3-(4-chloro-2-methylphenylaminomethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NCC=1C=NC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for several days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another day
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
ADDITION
Type
ADDITION
Details
diluted with 20 ml
WASH
Type
WASH
Details
the organic layer was washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel
WASH
Type
WASH
Details
eluting first with dichloromethane
CUSTOM
Type
CUSTOM
Details
to obtain 1.8 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N(S(=O)(=O)C)CC=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.